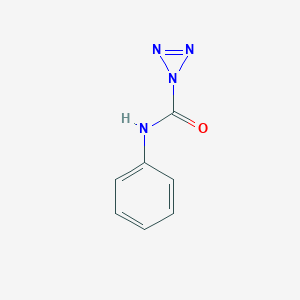

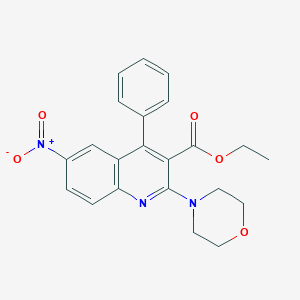

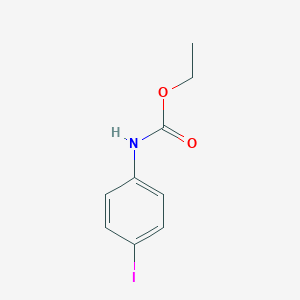

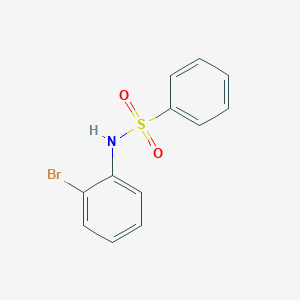

N-phenyltriazirine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyltriazirine-1-carboxamide (NPTC) is a photoreactive compound that has been widely used in scientific research for its ability to covalently cross-link proteins and nucleic acids. NPTC is a small molecule that can be easily synthesized and has been used in a variety of applications, including structural biology, proteomics, and genomics.

Mecanismo De Acción

N-phenyltriazirine-1-carboxamide works by absorbing light at a specific wavelength and then transferring energy to nearby molecules, resulting in the formation of covalent bonds between the molecules. This process is known as photo-cross-linking and is used to covalently link proteins and nucleic acids.

Biochemical and Physiological Effects:

N-phenyltriazirine-1-carboxamide has no known biochemical or physiological effects on living organisms. It is a small molecule that is easily synthesized and has been used in a variety of scientific research applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One major advantage of N-phenyltriazirine-1-carboxamide is its ability to covalently cross-link proteins and nucleic acids, allowing researchers to study protein-protein interactions and nucleic acid structure and function. N-phenyltriazirine-1-carboxamide is also a small molecule that is easily synthesized, making it readily available for use in scientific research.

One limitation of N-phenyltriazirine-1-carboxamide is its specificity for certain wavelengths of light, which can limit its use in certain experiments. Additionally, the covalent bonds formed by N-phenyltriazirine-1-carboxamide can be difficult to break, making it challenging to separate cross-linked molecules for further analysis.

Direcciones Futuras

There are several potential future directions for the use of N-phenyltriazirine-1-carboxamide in scientific research. One area of interest is the development of new photo-cross-linking agents that can be used in a wider range of experiments. Additionally, researchers are exploring the use of N-phenyltriazirine-1-carboxamide in combination with other techniques, such as mass spectrometry, to study protein-protein interactions and protein structure in greater detail. Finally, the use of N-phenyltriazirine-1-carboxamide in live cells and organisms is an area of active research, with the goal of understanding how proteins and nucleic acids interact in their native environments.

Métodos De Síntesis

The synthesis of N-phenyltriazirine-1-carboxamide involves the reaction of 4-phenyl-1,2,3-triazole-5-carboxylic acid with thionyl chloride and subsequent reaction with ammonia. The resulting product is then treated with acetic anhydride to yield N-phenyltriazirine-1-carboxamide.

Aplicaciones Científicas De Investigación

N-phenyltriazirine-1-carboxamide has been used in a variety of scientific research applications, including protein-protein interaction studies, protein structure determination, and nucleic acid analysis. N-phenyltriazirine-1-carboxamide has been used to cross-link proteins in order to identify protein-protein interactions, as well as to determine the structure of proteins using X-ray crystallography and NMR spectroscopy. N-phenyltriazirine-1-carboxamide has also been used to cross-link nucleic acids in order to study RNA structure and function.

Propiedades

Número CAS |

197303-46-1 |

|---|---|

Nombre del producto |

N-phenyltriazirine-1-carboxamide |

Fórmula molecular |

C7H6N4O |

Peso molecular |

162.15 g/mol |

Nombre IUPAC |

N-phenyltriazirine-1-carboxamide |

InChI |

InChI=1S/C7H6N4O/c12-7(11-9-10-11)8-6-4-2-1-3-5-6/h1-5H,(H,8,12) |

Clave InChI |

JMZVCMSTKYYGIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)N2N=N2 |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)N2N=N2 |

Sinónimos |

1H-Triazirine-1-carboxamide,N-phenyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

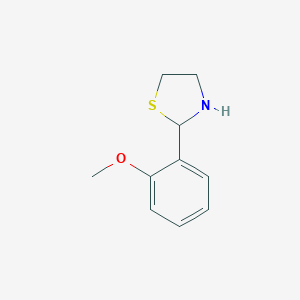

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)

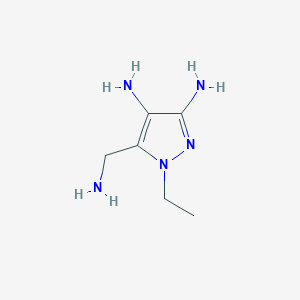

![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)